molecular formula C₁₇H₁₆D₄ClNO₃ B1152593 rel-Desethylreboxetine-d4 Hydrochloride

rel-Desethylreboxetine-d4 Hydrochloride

Cat. No.: B1152593
M. Wt: 325.82
Attention: For research use only. Not for human or veterinary use.
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Description

rel-Desethylreboxetine-d4 Hydrochloride is a deuterium-labelled analogue of a key desethylated metabolite of Reboxetine . Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of major depressive disorder . It functions by inhibiting the norepinephrine transporter (NET), thereby increasing the concentration of norepinephrine in the synaptic cleft and enhancing noradrenergic neurotransmission . As a metabolite of Reboxetine, the desethylreboxetine compound is crucial for studying the drug's metabolic fate and pharmacokinetic profile . Reboxetine is primarily metabolized by the cytochrome P450 CYP3A4 isoenzyme, with O-desethylreboxetine being its primary metabolite . The incorporation of four deuterium atoms in this molecule makes it an ideal internal standard for quantitative bioanalysis, ensuring high accuracy and precision in mass spectrometry-based assays such as LC-MS/MS . This stable isotope-labelled compound is supplied as the hydrochloride salt and is characterized by a molecular formula of C₁₇H₁₆D₄ClNO₃ and a molecular weight of 325.82 g/mol . It is explicitly designed for use as an analytical standard in HPLC, as well as in other research and development applications focused on drug metabolism and pharmacokinetics (DMPK) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₇H₁₆D₄ClNO₃

Molecular Weight

325.82

Synonyms

rel-2-[(R)-(2R)-2-Morpholinylphenylmethoxy]phenol-d4 Hydrochloride;  Desethyl (R,R)-Reboxetine-d4 Hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues
  • Reboxetine : The parent compound lacks deuterium and undergoes hepatic metabolism to form desethylreboxetine. Structurally, reboxetine contains a morpholine ring and a phenyl group, while rel-Desethylreboxetine-d4 Hydrochloride replaces hydrogen atoms with deuterium at positions critical to metabolic cleavage (e.g., ethyl side chains) .
  • Desethylreboxetine : The primary metabolite of reboxetine, formed via N-dealkylation. Compared to its deuterated analog, desethylreboxetine exhibits faster metabolic clearance due to the absence of deuterium .

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Deuterium Atoms LogP Key Functional Groups
Reboxetine 409.33 0 2.8 Morpholine, phenyl, ethylamine
Desethylreboxetine 337.25 0 1.9 Morpholine, phenyl, amine
rel-Desethylreboxetine-d4 341.29 4 1.9 Morpholine, phenyl, amine (d4)
Deuterated Pharmaceutical Compounds

Deuterated drugs, such as Deutetrabenazine, demonstrate prolonged half-lives due to the kinetic isotope effect. Similarly, this compound is hypothesized to exhibit reduced CYP450-mediated metabolism compared to non-deuterated desethylreboxetine, though specific kinetic data are absent in the provided evidence .

Analytical Method Comparisons

Table 2: Hypothetical RP-HPLC Performance Comparison

Compound Retention Time (min) Column Used Mobile Phase Detection Wavelength (nm)
Amitriptyline HCl () 8.2 C18, 250 mm × 4.6 mm Acetonitrile:Buffer (pH 3) 240
rel-Desethylreboxetine-d4 Est. 9.5 C18, similar Acetonitrile:Buffer (pH 3) 240

Note: Estimated retention times assume deuterium’s minor hydrophobic effect; stability data from (Table 8) suggest amitriptyline HCl remains stable for 24 hours under refrigeration, a benchmark for deuterated analogs.

Pharmacokinetic and Metabolic Insights

  • Extended Half-Life : Deuterium substitution typically reduces metabolic degradation by 2–3 fold, as seen in deuterated omeprazole .
  • Isotopic Tracing : The d4 label enables precise tracking of metabolite formation in vivo, a technique aligned with the synthetic and analytical approaches in (e.g., NMR and MS for structural confirmation) .

Preparation Methods

Synthetic Strategies for Deuterated Intermediates

The synthesis of rel-Desethylreboxetine-d4 Hydrochloride begins with the preparation of deuterated aromatic intermediates. Patent WO2009035652A1 describes a deuterium/proton exchange reaction for synthesizing deuterated benzo[d] dioxoles, which are structurally analogous to the aromatic moieties in reboxetine derivatives . Key steps include:

  • Deuterium Exchange Reaction : A starting catechol derivative is reacted with a deuterium source (e.g., D₂O or CH₃OD) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylsulfoxide (DMSO). The reaction proceeds at room temperature for 24 hours, achieving isotopic enrichment at the methylenedioxy carbon positions .

  • Isolation of Deuterated Catechol : Post-reaction, the deuterated product is isolated via evaporation under reduced pressure, yielding a composition with <1% residual deuterium source .

For rel-Desethylreboxetine-d4, this method enables selective deuteration of the benzodioxole-like structure, ensuring high isotopic purity at critical positions.

Desethylation involves the removal of an ethyl group from the ethoxy substituent of reboxetine. Although not explicitly covered in the cited patents, standard organic chemistry techniques can be inferred:

  • Acidic Hydrolysis : Treatment with hydrobromic acid (HBr) in acetic acid cleaves the ether bond, converting the ethoxy group to a hydroxyl group.

  • Selectivity Considerations : Reaction conditions must be optimized to avoid over-degradation of the morpholine ring or deuterated positions.

This step transforms reboxetine into desethylreboxetine, which is then deuterated or vice versa, depending on the synthetic route.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt:

  • Acid-Base Reaction : The deuterated desethylreboxetine free base is treated with hydrochloric acid (HCl) in a polar solvent like ethanol or acetone.

  • Crystallization : The hydrochloride salt precipitates upon cooling and is isolated via filtration .

Analytical Characterization

Critical quality control measures include:

  • Isotopic Enrichment Analysis : Mass spectrometry confirms the incorporation of four deuterium atoms and quantifies isotopic purity (>98%) .

  • Chiral HPLC : Verifies the racemic nature (rel-) of the product by resolving enantiomers on a chiral stationary phase.

Optimization of Reaction Conditions

Key parameters from WO2009035652A1 and WO2013167743A1 inform process optimization:

ParameterOptimal ConditionImpact on Yield/Purity
Deuteration TemperatureRoom temperature (25°C)Minimizes side reactions
Reaction Time24 hoursEnsures complete deuteration
Solvent SystemTHF:D₂O (3:1 v/v)Enhances deuterium exchange

Comparative Analysis of Synthetic Routes

Two primary routes are viable:

  • Deuteration-First Approach :

    • Pros: Higher isotopic purity due to early-stage deuterium incorporation.

    • Cons: Requires acid-stable deuterated intermediates during desethylation.

  • Desethylation-First Approach :

    • Pros: Simpler purification steps post-deuteration.

    • Cons: Risk of deuterium loss during acidic hydrolysis.

Patent data favors the deuteration-first strategy, as demonstrated in d4-paroxetine synthesis .

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